molecular formula C9H20O B12664883 4,4,5-Trimethylhexan-1-ol CAS No. 65502-61-6

4,4,5-Trimethylhexan-1-ol

Cat. No.: B12664883
CAS No.: 65502-61-6
M. Wt: 144.25 g/mol
InChI Key: ZYXQELDKUPEKLK-UHFFFAOYSA-N
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Description

4,4,5-Trimethylhexan-1-ol is an organic compound with the molecular formula C9H20O. It is a branched-chain alcohol, characterized by the presence of three methyl groups attached to the hexane backbone. This compound is known for its applications in various chemical processes and industries due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4,5-Trimethylhexan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 4,4,5-trimethylhexan-2-one, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, with the ketone dissolved in an appropriate solvent like ethanol or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, this compound can be produced through the hydroformylation of isobutene followed by hydrogenation. This process involves the addition of carbon monoxide and hydrogen to isobutene in the presence of a catalyst, forming an aldehyde intermediate. The aldehyde is then hydrogenated to yield the desired alcohol .

Chemical Reactions Analysis

Types of Reactions

4,4,5-Trimethylhexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,5-Trimethylhexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5-Trimethylhexan-1-ol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, affecting the structure and function of biological membranes and proteins. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5-Trimethylhexan-1-ol is unique due to the specific positioning of its methyl groups, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and industrial applications .

Properties

CAS No.

65502-61-6

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

4,4,5-trimethylhexan-1-ol

InChI

InChI=1S/C9H20O/c1-8(2)9(3,4)6-5-7-10/h8,10H,5-7H2,1-4H3

InChI Key

ZYXQELDKUPEKLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)CCCO

Origin of Product

United States

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